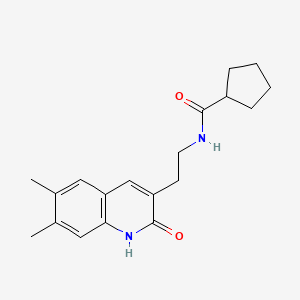

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopentanecarboxamide

Description

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopentanecarboxamide is a synthetic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by its quinoline core structure, which is a heterocyclic aromatic organic compound. The presence of the cyclopentanecarboxamide group further enhances its chemical reactivity and potential for diverse applications.

Propriétés

IUPAC Name |

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-12-9-16-11-15(19(23)21-17(16)10-13(12)2)7-8-20-18(22)14-5-3-4-6-14/h9-11,14H,3-8H2,1-2H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRWBJNHYXXVMJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopentanecarboxamide typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Dimethyl Groups: The dimethyl groups are introduced through alkylation reactions using appropriate alkylating agents.

Attachment of the Ethyl Chain: The ethyl chain is attached to the quinoline core via a nucleophilic substitution reaction.

Formation of the Cyclopentanecarboxamide Group: The final step involves the formation of the cyclopentanecarboxamide group through an amide coupling reaction using cyclopentanecarboxylic acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopentanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core, using reagents such as halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or amines in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Applications De Recherche Scientifique

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopentanecarboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mécanisme D'action

The mechanism of action of N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]ethanesulfonamide: Similar structure with an ethanesulfonamide group instead of cyclopentanecarboxamide.

4-Hydroxy-2-quinolones: Compounds with a hydroxyl group at the 4-position of the quinoline core.

Uniqueness

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopentanecarboxamide is unique due to the presence of the cyclopentanecarboxamide group, which imparts distinct chemical reactivity and potential for diverse applications compared to other quinoline derivatives.

Activité Biologique

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopentanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, synthesis methods, and biological mechanisms, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a quinoline derivative integrated with a cyclopentanecarboxamide moiety. The molecular formula is , with a molecular weight of approximately 286.37 g/mol. The structural formula can be represented as follows:

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Quinoline Core : This is achieved through the Pfitzinger reaction, which combines an isatin derivative with an aldehyde in the presence of a base.

- Dimethyl Group Introduction : The dimethyl groups at positions 6 and 7 are introduced via alkylation reactions using appropriate alkylating agents.

- Attachment of the Ethyl Chain : The ethyl group is added to the quinoline core through nucleophilic substitution.

- Cyclopentanecarboxamide Formation : The cyclopentanecarboxamide group is formed through amidation reactions with cyclopentanecarboxylic acid derivatives.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in pharmacology:

- Anticancer Activity : Quinoline derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Effects : Studies have demonstrated that quinoline-based compounds possess antibacterial and antifungal properties due to their ability to disrupt microbial cellular processes.

- Neuroprotective Effects : Some derivatives have shown potential in inhibiting acetylcholinesterase activity, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, such as acetylcholinesterase.

- Receptor Modulation : It can interact with various receptors that mediate cellular responses associated with inflammation and cancer progression.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

| Study | Findings | Application |

|---|---|---|

| Study 1 | Demonstrated significant anticancer effects in vitro against breast cancer cells | Potential development as an anticancer drug |

| Study 2 | Showed antimicrobial activity against Gram-positive bacteria | Possible use in treating bacterial infections |

| Study 3 | Indicated neuroprotective effects by inhibiting acetylcholinesterase | Implications for Alzheimer's disease treatment |

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry, with diagnostic signals for the quinoline’s aromatic protons (δ 6.8–7.5 ppm) and the cyclopentane carboxamide carbonyl (δ ~170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 355.2).

- X-Ray Crystallography : SHELXL refinement resolves stereochemical ambiguities, while ORTEP-3 generates publication-quality thermal ellipsoid diagrams .

How do solubility and formulation challenges impact biological testing, and what strategies mitigate these issues?

Basic Research Focus

The compound’s low aqueous solubility (predicted LogP ~3.5) necessitates formulation in DMSO or PEG-based vehicles for in vitro assays. Particle size reduction (nanomilling) or co-solvent systems (e.g., Cremophor EL) enhance bioavailability for in vivo studies. Differential Scanning Calorimetry (DSC) identifies polymorphic forms affecting dissolution rates .

What advanced methods resolve structural ambiguities in crystallographic data, particularly for the quinoline core and amide linkage?

Advanced Research Focus

High-resolution X-ray data (≤1.0 Å) refined via SHELXL with anisotropic displacement parameters clarify bond-length discrepancies in the quinoline ring. Twinning or disorder in the cyclopentane group is addressed using the TWIN/BASF commands in SHELX . Hydrogen-bonding networks are validated via Hirshfeld surface analysis.

How can researchers identify biological targets or mechanisms of action for this compound?

Q. Advanced Research Focus

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding to quinoline-interacting targets (e.g., kinases, DNA topoisomerases) .

- SPR/BLI Assays : Surface plasmon resonance or bio-layer interferometry quantify binding kinetics (KD, kon/koff) for prioritized targets.

- CRISPR Screening : Genome-wide knockout libraries identify synthetic lethal interactions .

How should contradictory bioactivity data (e.g., IC50 variability) be analyzed methodologically?

Advanced Research Focus

Discrepancies may arise from assay conditions (e.g., ATP concentrations in kinase assays) or compound stability. Mitigation strategies:

- Dose-Response Redundancy : Test in ≥3 independent assays.

- LC-MS Stability Monitoring : Confirm compound integrity under assay conditions .

- Meta-Analysis : Use tools like RevMan to statistically harmonize data across studies.

What structure-activity relationship (SAR) strategies optimize this compound’s bioactivity?

Q. Advanced Research Focus

| Modification Site | Impact on Activity | Example |

|---|---|---|

| Quinoline 6,7-methyl | Increased lipophilicity → enhanced membrane penetration | 6,7-Diethyl analogs show 2x higher cytotoxicity |

| Cyclopentane substitution | Conformational rigidity → target selectivity | Spirocyclic derivatives reduce off-target effects |

| Amide linker | Hydrogen-bond donor capacity → binding affinity | Replacement with sulfonamide lowers potency |

What experimental protocols assess the compound’s stability under physiological conditions?

Q. Advanced Research Focus

- Forced Degradation Studies : Expose to pH 1–13, heat (40–60°C), and UV light (ICH Q1A guidelines). Monitor degradation via UPLC-PDA.

- Metabolic Stability : Liver microsome assays (human/rat) quantify CYP450-mediated clearance .

How can computational modeling predict off-target interactions or toxicity?

Q. Advanced Research Focus

- Pharmacophore Screening : SwissTargetPrediction identifies off-targets (e.g., GPCRs, ion channels).

- ADMET Prediction : Tools like ADMETLab2.0 forecast hepatotoxicity (e.g., mitochondrial dysfunction) .

What role does polymorphism play in crystallization, and how is it characterized?

Advanced Research Focus

Polymorphs arise from solvent-dependent packing variations. Characterization methods:

- PXRD : Distinct diffraction patterns (e.g., Form I at 2θ = 12.4° vs. Form II at 2θ = 14.7°).

- Raman Spectroscopy : Differentiate polymorphs via lattice vibration modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.